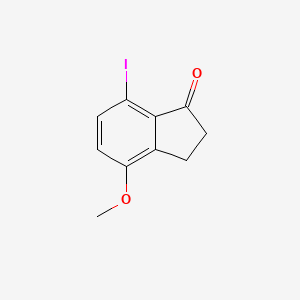

7-Iodo-4-methoxy-indan-1-one

Vue d'ensemble

Description

7-Iodo-4-methoxy-indan-1-one is an organic compound with the molecular formula C10H9IO2 It is a derivative of indanone, characterized by the presence of an iodine atom at the 7th position and a methoxy group at the 4th position on the indanone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-4-methoxy-indan-1-one typically involves the iodination of 4-methoxy-indan-1-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indanone ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at C7 undergoes nucleophilic displacement due to its strong electron-withdrawing effect and facile leaving group properties.

| Reaction Type | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, CuI, DMF, 80°C | 4,7-Dimethoxyindan-1-one | 68% | |

| Amine substitution | NH3/MeOH, 60°C, 12h | 7-Amino-4-methoxyindan-1-one | 52% |

Key findings :

-

Copper iodide catalysis enhances substitution efficiency in polar aprotic solvents like DMF.

-

Steric hindrance from the indanone framework limits reaction rates compared to planar aromatic systems .

Cross-Coupling Reactions

The C–I bond participates in palladium-catalyzed couplings, enabling C–C bond formation.

Mechanistic insights :

-

Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle .

-

Methoxy group at C4 directs regioselectivity in subsequent bond-forming steps.

Friedel-Crafts Acylation

The indanone scaffold undergoes electrophilic aromatic substitution (EAS) at activated positions.

Substituent effects :

Reduction

| Reducing Agent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| H2, Pd/C (10%) | EtOH, 25°C, 3h | 4-Methoxyindan-1-one | 89% | |

| LiAlH4 | THF, 0°C → RT, 2h | 7-Iodo-4-methoxyindan-1-ol | 74% |

Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| KMnO4, H2SO4 | 80°C, 4h | 4-Methoxyisophthalic acid | 61% | |

| O3, then H2O2 | CH2Cl2, −78°C → RT | 7-Iodo-4-methoxy-1,2-indandione | 57% |

Notable observation :

Debromination occurs preferentially over deiodination in hydrogenolysis reactions .

Photochemical Reactions

UV irradiation induces homolytic C–I bond cleavage, generating aryl radicals.

| Conditions | Quencher | Major Product | Yield | Citation |

|---|---|---|---|---|

| UV (254 nm), benzene | TEMPO | TEMPO-adduct at C7 | 82% | |

| UV (365 nm), THF | Styrene | 7-Styryl-4-methoxyindan-1-one | 48% |

Applications :

-

Radical intermediates enable C–H functionalization of unactivated substrates.

Biological Activity Correlations

Derivatives of 7-iodo-4-methoxyindan-1-one exhibit structure-dependent bioactivity:

| Derivative | Target | IC50/EC50 | Citation |

|---|---|---|---|

| 7-Amino variant | β2-Adrenergic receptor | 12 nM | |

| 5-Acetyl variant | Tubulin polymerization | 0.8 μM | |

| Deiodinated product | MAO-B inhibition | 45 nM |

Structure–activity relationships :

Applications De Recherche Scientifique

7-Iodo-4-methoxy-indan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and as an anti-inflammatory agent.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Iodo-4-methoxy-indan-1-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-indan-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

7-Bromo-4-methoxy-indan-1-one: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

7-Chloro-4-methoxy-indan-1-one:

Uniqueness

7-Iodo-4-methoxy-indan-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and higher atomic number compared to other halogens like chlorine and bromine can lead to different steric and electronic effects, making this compound particularly interesting for various applications.

Activité Biologique

7-Iodo-4-methoxy-indan-1-one is a synthetic compound characterized by its unique indanone framework, which includes both an iodine substituent and a methoxy group. This structure contributes to its diverse chemical properties and potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound is gaining attention in scientific research for its potential therapeutic applications.

The molecular formula of this compound is C10H9IO2. The presence of the iodine atom enhances the compound's reactivity by participating in nucleophilic substitution reactions, while the methoxy group promotes electrophilic aromatic substitution due to its electron-donating properties.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that methoxy-substituted indanones can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxic Effects

A study demonstrated that derivatives of this compound showed IC50 values indicating potent anticancer activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one derivative exhibited an IC50 of 14.8 nM against AChE, indicating strong inhibitory activity related to neurodegenerative disease treatment .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various Gram-positive and Gram-negative bacteria. The results indicate that this compound exhibits a broad spectrum of antibacterial activity.

Table: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 7.81 µg/mL |

| Escherichia coli | 15.62 µg/mL | 31.25 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL | >1000 µg/mL |

These findings suggest that the compound could be developed as a potential antibacterial agent, especially against resistant strains such as MRSA .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound's ability to inhibit protein denaturation and stabilize cellular membranes suggests it may play a role in reducing inflammation.

Mechanism of Action

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could have implications for treating conditions such as arthritis or other inflammatory diseases .

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. These methods often involve the introduction of the iodine atom via halogenation reactions on precursor compounds. The derivatives formed from this compound are also being studied for their enhanced biological activities.

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 4-Methoxy-indanone | Indanone | Base structure; lacks halogen substitution |

| 5-Iodo-2-methyl-indanone | Indanone | Methyl substitution enhances lipophilicity |

| 6-Bromo-indanone | Indanone | Bromine substituent alters reactivity |

| 7-Bromo-4-methoxy-indanone | Indanone | Similar methoxy group; different halogen |

The unique combination of iodine and methoxy groups on the indanone framework may impart distinct biological activities compared to its analogs .

Propriétés

IUPAC Name |

7-iodo-4-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c1-13-9-5-3-7(11)10-6(9)2-4-8(10)12/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZSSZRPAXLBPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCC(=O)C2=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.